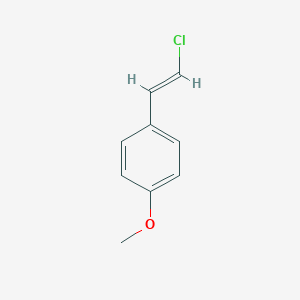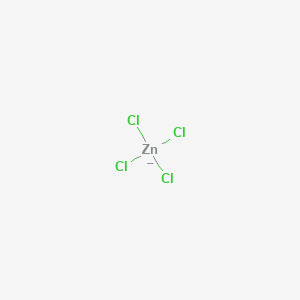
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one, also known as curcumin, is a natural compound found in the rhizome of the Curcuma longa plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in scientific research for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one is complex and involves multiple pathways. It has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin also has antioxidant properties and can scavenge free radicals, which contribute to oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It can also improve cognitive function, reduce the risk of cardiovascular diseases, and regulate blood sugar levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low toxicity and high bioavailability. It is also readily available and relatively inexpensive. However, one limitation is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one research, including exploring its potential therapeutic applications in other diseases, improving its bioavailability, and developing novel formulations for targeted delivery. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one and its potential interactions with other drugs.
Conclusion
Curcumin is a natural compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, its low toxicity and high bioavailability make it a valuable tool for scientific research.
Synthesemethoden
Curcumin can be synthesized through various methods, including extraction from the Curcuma longa plant, chemical synthesis, and microbial synthesis. The most commonly used method is extraction from the plant, which involves grinding the rhizome and extracting the 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-oneoids through solvent extraction.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Studies have shown that 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Eigenschaften
Produktname |
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one |
|---|---|
Molekularformel |
C19H20O6 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O6/c1-22-13-10-16(21)14(18(11-13)24-3)6-7-15(20)12-5-8-17(23-2)19(9-12)25-4/h5-11,21H,1-4H3/b7-6+ |
InChI-Schlüssel |
BGEVJUMWUMFIFP-VOTSOKGWSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2OC)OC)O)OC |
SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2OC)OC)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2OC)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)




![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)

